4-Hydroxypropranolol D7 (hydrochloride)

Description

BenchChem offers high-quality 4-Hydroxypropranolol D7 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxypropranolol D7 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H22ClNO2 |

|---|---|

Molecular Weight |

302.85 g/mol |

IUPAC Name |

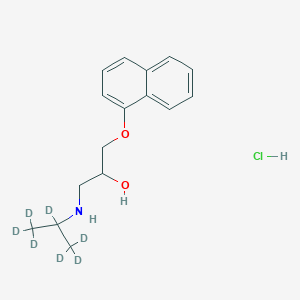

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i1D3,2D3,12D; |

InChI Key |

ZMRUPTIKESYGQW-ODLOEXKQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 4-Hydroxypropranolol-d7 HCl as a Precision Internal Standard

The following technical guide details the properties, applications, and analytical protocols for 4-Hydroxypropranolol-d7 Hydrochloride .

Optimizing DMPK Workflows for Beta-Blocker Metabolite Quantification

Executive Summary

In the rigorous landscape of drug metabolism and pharmacokinetics (DMPK), 4-Hydroxypropranolol-d7 Hydrochloride (CAS 1219804-03-1) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of 4-hydroxypropranolol. As the primary active metabolite of propranolol, 4-hydroxypropranolol exhibits equipotent beta-blocking activity but suffers from significant oxidative instability.

This guide addresses the specific challenges of working with this phenol-rich metabolite. It provides a self-validating analytical framework, emphasizing the necessity of antioxidant stabilization and precise mass spectrometric transitions to ensure data integrity in clinical and preclinical assays.

Chemical Identity & Specifications

4-Hydroxypropranolol-d7 is the deuterated analog of the major CYP2D6-mediated metabolite of propranolol. The deuterium labeling is located on the isopropyl amine side chain, ensuring the label is retained during the primary metabolic hydroxylation on the naphthyl ring.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 4-Hydroxypropranolol-d7 Hydrochloride |

| CAS Number | 1219804-03-1 |

| Molecular Formula | C₁₆H₁₅D₇ClNO₃ (Salt) / C₁₆H₁₄D₇NO₃ (Free Base) |

| Molecular Weight | 318.85 g/mol (HCl Salt) |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Label Position | iso-Propyl-d7 (Side chain) |

| Solubility | Water, Methanol, DMSO |

| Appearance | Pale brown to off-white solid (Hygroscopic) |

| Stability | High Risk: Prone to oxidation (quinone formation) in solution. |

Mechanistic Role in DMPK

Propranolol undergoes extensive first-pass metabolism, primarily via CYP2D6 to form 4-hydroxypropranolol. This metabolite is chemically distinct due to the addition of a hydroxyl group on the naphthalene ring, creating a catechol-like system (though technically a phenol) that is highly susceptible to oxidation.

The Isotope Effect & Co-Elution

Using the D7 analog is superior to structural analogs (e.g., bisoprolol) because it corrects for:

-

Matrix Effects: Ion suppression/enhancement in ESI sources.

-

Extraction Efficiency: D7 behaves nearly identically to the analyte during protein precipitation or SPE.

-

Oxidative Loss: If the analyte oxidizes during processing, the IS likely oxidizes at a similar rate, partially compensating for the loss (though prevention is better).

Note on Retention Time: Due to the deuterium isotope effect, the D7 analog may elute slightly earlier than the non-deuterated analyte on C18 columns. This separation is usually negligible (<0.1 min) but prevents cross-talk in the MRM window.

Diagram 1: Metabolic Pathway & Labeling Strategy

The following diagram illustrates the CYP2D6-mediated hydroxylation and the specific location of the D7 label which remains stable during metabolism.

Caption: CYP2D6-mediated metabolism of Propranolol. The D7 label (isopropyl group) is chemically distant from the oxidation site (naphthyl ring), ensuring label stability.

Analytical Methodology: LC-MS/MS Protocol

The quantification of 4-hydroxypropranolol requires a rigorous protocol to prevent the conversion of the phenol group into a quinone, which would result in underestimation of the metabolite concentration.

The "Ascorbic Acid" Rule (Self-Validating Step)

Critical Protocol: You must add an antioxidant to the plasma/serum immediately upon collection or thawing.

-

Reagent: 2% Ascorbic Acid (Vitamin C) or 1% Sodium Metabisulfite.

-

Ratio: 10 µL antioxidant solution per 100 µL plasma.

-

Validation: Compare QC samples with and without ascorbic acid after 4 hours on the benchtop. Samples without antioxidant will show >15% signal loss.

Sample Preparation Workflow

Method: Protein Precipitation (PPT) is preferred for high throughput, though Solid Phase Extraction (SPE) offers cleaner extracts for low LLOQ (<0.5 ng/mL).

-

Aliquot: 50 µL Plasma (stabilized with Ascorbic Acid).

-

IS Addition: Add 10 µL of 4-Hydroxypropranolol-d7 working solution (e.g., 100 ng/mL in MeOH).

-

Precipitation: Add 200 µL Acetonitrile (ice cold). Vortex 1 min.

-

Centrifugation: 12,000 x g for 10 min at 4°C.

-

Dilution: Transfer supernatant and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Parameters[1]

-

Ionization: ESI Positive Mode.

-

Column: C18 (e.g., Hypersil GOLD or BEH C18), 1.7 µm or 3 µm particle size.

-

Mobile Phase:

MRM Transitions (Mass Shift Logic): The primary fragment (m/z 116) in propranolol corresponds to the isopropyl-amine side chain. Since the D7 label is on the isopropyl group, this fragment shifts by +7 Da.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |

| 4-OH-Propranolol | 276.2 [M+H]⁺ | 116.1 | ~20-25 | Side chain (Aliphatic) |

| 4-OH-Propranolol | 276.2 [M+H]⁺ | 173.0 | ~30 | Hydroxy-Naphthol Ring |

| 4-OH-Propranolol-d7 | 283.2 [M+H]⁺ | 123.1 | ~20-25 | Side chain (contains D7) |

| 4-OH-Propranolol-d7 | 283.2 [M+H]⁺ | 173.0 | ~30 | Hydroxy-Naphthol Ring |

Note: Use 283.2 -> 123.1 as the Quantifier transition for the IS to match the fragmentation pathway of the analyte's primary transition.

Diagram 2: Analytical Workflow & Validation

This workflow illustrates the critical control points (CCP) where the assay can fail if the D7 IS or antioxidant is mishandled.

Caption: Step-by-step analytical workflow emphasizing the critical antioxidant stabilization step prior to IS addition.

Handling and Stability Guidelines

Due to the hygroscopic nature of the hydrochloride salt and the oxidative instability of the phenol group:

-

Storage: Store neat powder at -20°C or -80°C under desiccant. Protect from light.

-

Stock Solutions: Prepare stock solutions (e.g., 1 mg/mL) in Methanol or DMSO . Avoid pure water for long-term stock storage as it promotes hydrolysis/oxidation.

-

Working Solutions: Prepare fresh daily or store at -20°C for no more than 1 week.

-

Thawing: Allow the vial to reach room temperature before opening to prevent moisture condensation (hygroscopicity management).

References

-

He, H., et al. (2018). "An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma." RSC Advances.

-

Partani, P., et al. (2009). "Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

-

Wong, L., et al. (1979).[5] "Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy." British Journal of Clinical Pharmacology.

-

Lo, M. W., et al. (1982).[4] "An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine."[4] Journal of Chromatographic Science.

-

Upthagrove, A. L., et al. (1999). "Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization." Rapid Communications in Mass Spectrometry.

Sources

- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

The Indispensable Role of Deuterium Labeling: A Technical Guide to 4-Hydroxypropranolol D7 vs. Non-Labeled Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise and exacting world of bioanalysis, the accuracy of quantitative data is paramount. This technical guide delves into the critical distinctions between 4-Hydroxypropranolol D7 and its non-labeled counterpart, providing a comprehensive framework for understanding the profound impact of stable isotope labeling on analytical methodologies. As a Senior Application Scientist, this guide moves beyond a mere recitation of facts to offer field-proven insights into why the choice of an internal standard is a cornerstone of robust and reliable drug development. We will explore the fundamental principles of isotope dilution mass spectrometry, dissect the physicochemical consequences of deuterium incorporation, and provide a validated protocol for the application of these standards in a real-world bioanalytical setting.

Introduction: The Quest for Analytical Certainty

4-Hydroxypropranolol is an active metabolite of the widely prescribed beta-blocker, propranolol, and exhibits comparable pharmacological activity.[1][2][3] Its quantification in biological matrices is a critical aspect of pharmacokinetic and pharmacodynamic studies.[4][] The inherent variability of sample preparation and instrumental analysis, however, necessitates the use of an internal standard to ensure accuracy and precision. While structurally similar compounds can be used, the gold standard in modern mass spectrometry-based bioanalysis is the use of a stable isotope-labeled (SIL) internal standard. This guide specifically focuses on 4-Hydroxypropranolol D7, a deuterium-labeled version of the analyte, to illuminate the core principles and practical advantages of this approach.

The Fundamental Divide: Physicochemical Consequences of Deuterium Labeling

The primary distinction between 4-Hydroxypropranolol D7 and the non-labeled standard lies in the substitution of seven hydrogen atoms with their heavier, stable isotope, deuterium.[1][2][6] While this may seem like a subtle alteration, it has significant and advantageous consequences for bioanalytical applications.

The Isotope Effect: More Than Just Mass

Deuterium possesses a neutron in its nucleus, which hydrogen (protium) lacks, effectively doubling its mass.[7] This mass difference is the cornerstone of its utility in mass spectrometry. However, the effects of deuteration extend beyond a simple mass shift. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond.[8][] This increased bond energy leads to a higher activation energy for cleavage, a phenomenon known as the kinetic isotope effect (KIE).[8] While not always a dominant factor in the overall analytical process, the KIE can influence metabolic stability and fragmentation patterns in the mass spectrometer.

A Comparative Overview

The key physicochemical differences between 4-Hydroxypropranolol and its D7 analog are summarized below:

| Property | Non-Labeled 4-Hydroxypropranolol | 4-Hydroxypropranolol D7 | Rationale for Analytical Advantage |

| Molecular Weight | 275.35 g/mol | 282.39 g/mol [10] | The +7 Da mass shift allows for clear differentiation between the analyte and the internal standard in a mass spectrometer, preventing signal overlap. |

| Chemical Structure | C₁₆H₂₁NO₃ | C₁₆H₁₄D₇NO₃[10] | The core molecular structure and functional groups remain identical, ensuring similar chemical and physical behavior during sample preparation and chromatography. |

| Chromatographic Retention Time | Typically identical or very similar | May have a slightly shorter retention time in some reversed-phase LC systems | The co-elution or near co-elution of the analyte and internal standard is critical for compensating for matrix effects and variations in ionization efficiency.[11] |

| Ionization Efficiency | Standard | Nearly identical | The similar ionization behavior ensures that any fluctuations in the mass spectrometer's ion source affect both the analyte and the internal standard proportionally.[11] |

| Spectroscopic Properties | Standard NMR and IR spectra | Distinct NMR and IR spectra[7] | While not directly utilized in LC-MS quantification, these differences are fundamental to the characterization and quality control of the labeled standard. |

The Power of Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard like 4-Hydroxypropranolol D7 is the foundation of the isotope dilution mass spectrometry (IDMS) technique.[12] This method is considered the "gold standard" for quantitative analysis due to its ability to correct for a wide range of analytical errors.

The Principle of IDMS

A known amount of the SIL internal standard (4-Hydroxypropranolol D7) is added to the unknown biological sample at the very beginning of the sample preparation process. The underlying principle is that the SIL internal standard will behave identically to the endogenous, non-labeled analyte throughout the entire analytical workflow, including extraction, derivatization (if any), and injection into the LC-MS system. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.

Workflow of a Typical Bioanalytical Assay using IDMS

The following diagram illustrates the key stages of a bioanalytical workflow employing an SIL internal standard.

Caption: Bioanalytical workflow using an isotope-labeled internal standard.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, an accurate and precise quantification of the analyte in the original sample can be achieved.

Practical Application: A Validated LC-MS/MS Protocol

The following protocol provides a detailed methodology for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma, utilizing their respective deuterium-labeled internal standards.[13][14]

Materials and Reagents

-

4-Hydroxypropranolol (Reference Standard)

-

4-Hydroxypropranolol D7 (Internal Standard)

-

Propranolol (Reference Standard)

-

Propranolol D7 (Internal Standard)

-

Human Plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) Cartridges

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards and internal standards in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Spiking Solution: Prepare a solution of 4-Hydroxypropranolol D7 and Propranolol D7 in the reconstitution solvent at a concentration that provides a robust signal in the mass spectrometer.

Sample Preparation (Solid Phase Extraction)

-

Sample Aliquoting: To 300 µL of human plasma in a clean microcentrifuge tube, add 50 µL of the internal standard spiking solution. Vortex briefly.

-

Protein Precipitation (Optional but Recommended): Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.

-

SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute the analytes and internal standards with a stronger organic solvent (e.g., methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: The Imperative of Isotopic Labeling in Modern Bioanalysis

The use of 4-Hydroxypropranolol D7 as an internal standard is not merely a matter of preference but a fundamental requirement for achieving the highest level of accuracy and precision in bioanalytical quantification. The subtle yet profound physicochemical differences introduced by deuterium labeling provide the analytical leverage necessary to overcome the inherent variabilities of complex biological matrices and sophisticated instrumentation. By embracing the principles of isotope dilution mass spectrometry and employing well-validated protocols, researchers and drug development professionals can ensure the integrity of their data, a critical component in the journey from discovery to clinical application. The trustworthiness of a bioanalytical method is a self-validating system, and the use of stable isotope-labeled internal standards is the bedrock of that system.

References

-

Wikipedia. (2024, February 12). Deuterium. Retrieved from [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Immunomart. (n.d.). 4-Hydroxypropranolol-d7 hydrochloride. Retrieved from [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]

-

Pico, Y., et al. (2017). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. ResearchGate. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

SciSpace. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Retrieved from [Link]

-

ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

-

Patel, D. P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 845-854. Retrieved from [Link]

-

Wang, Z., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Molecules, 27(13), 4289. Retrieved from [Link]

-

Patel, D. P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Hydroxypropranolol-d7 hydrochloride - Immunomart [immunomart.com]

- 4. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families [mdpi.com]

- 6. (+/-)-4-Hydroxy Propranolol-d7 Hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Deuterium - Wikipedia [en.wikipedia.org]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. isotope.com [isotope.com]

- 13. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: 4-Hydroxypropranolol D7 as an Active Metabolite Internal Standard

Abstract

This technical guide details the validation and application of 4-Hydroxypropranolol-d7 (4-OH-Prop-d7) as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of propranolol’s primary active metabolite.[1] Unlike parent drug quantification, the analysis of 4-hydroxypropranolol presents unique challenges due to its catechol-like instability and susceptibility to oxidation.[1] This document provides a self-validating protocol for LC-MS/MS analysis, emphasizing the critical role of antioxidant stabilization and the mechanistic necessity of using a D7-labeled isotopolog to compensate for matrix effects and recovery losses.[1]

Introduction: The Active Metabolite Challenge

In drug metabolism and pharmacokinetics (DMPK), the quantification of active metabolites is as critical as the parent drug. Propranolol, a non-selective

Why 4-Hydroxypropranolol D7?

Standard bioanalytical methods often fail to account for the specific physicochemical instability of 4-hydroxypropranolol.[1] The use of a structural analog (e.g., oxprenolol) or the parent drug (propranolol-d7) as an internal standard is insufficient because they do not mimic the metabolite's degradation pathways.

-

Scientific Causality: The D7 isotopolog (labeled on the isopropyl side chain) is chemically identical to the analyte but mass-resolved.[1] It undergoes the same extraction losses, ionization suppression, and—crucially—the same oxidative degradation rates as the analyte, providing a true normalized response.

Compound Profile & Mechanism[2][3][4]

Physicochemical Properties[1][2]

-

Analyte: 4-Hydroxypropranolol (4-OH-Prop)[1][2][3][4][5][6][7][8]

-

Internal Standard: 4-Hydroxypropranolol-d7 (4-OH-Prop-d7)[1][2]

-

Labeling Position: Isopropyl-d7 (Side chain labeling).[1]

-

Molecular Weight:

-

Acidity: The presence of the phenolic hydroxyl at the C4 position renders the molecule susceptible to oxidation, forming a quinone-like intermediate.

Metabolic Pathway Diagram

The following diagram illustrates the formation of 4-hydroxypropranolol via CYP2D6 and its subsequent oxidative risks.

Figure 1: Metabolic trajectory of Propranolol.[1] Note the "Auto-oxidation" pathway (red dashed line) which necessitates the use of antioxidants in the protocol.

The Stability Protocol (Critical Control Point)

The most common failure mode in 4-hydroxypropranolol analysis is the loss of analyte during sample preparation due to oxidation.

The Solution: Acidification and Antioxidant addition.[9] To prevent the conversion of the catechol moiety to a quinone, Ascorbic Acid (Vitamin C) must be introduced immediately upon plasma collection or during the first step of extraction.

Stability Reagent Preparation

-

Stock Solution: Prepare 100 mg/mL Ascorbic Acid in water. Prepare fresh daily.

-

Working Stabilization Solution: Dilute to 10 mg/mL (1%) in the precipitation solvent (e.g., Acetonitrile).

Experimental Workflow & Methodology

LC-MS/MS Parameters

The D7 label on the isopropyl side chain results in a mass shift in both the precursor and the primary product ion (the side chain fragment).

Table 1: MRM Transitions

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Origin of Fragment |

| 4-OH-Propranolol | 276.2 | 116.1 | 20 | Isopropyl amine side chain |

| 4-OH-Prop-d7 (IS) | 283.2 | 123.1 | 20 | d7-Isopropyl amine side chain |

| Propranolol (Ref) | 260.2 | 116.1 | 18 | Isopropyl amine side chain |

Note: The +7 Da shift is conserved in the product ion because the fragmentation cleaves the side chain where the deuterium labels are located.

Sample Preparation Protocol (Protein Precipitation)

This protocol is designed to maximize recovery while inhibiting oxidation.[1]

Step 1: Aliquoting & Stabilization

-

Transfer 50 µL of plasma (K2EDTA) to a 1.5 mL centrifuge tube.

-

Crucial: Immediately add 10 µL of 5% Ascorbic Acid (aq) to the plasma and vortex gently.

Step 2: Internal Standard Addition

-

Add 20 µL of 4-OH-Prop-d7 Working Solution (100 ng/mL in 50:50 MeOH:H2O).

-

Vortex for 10 seconds.

Step 3: Precipitation

-

Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Step 4: Dilution & Injection

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).[1]

-

Inject 5-10 µL onto the LC-MS/MS.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Hypersil GOLD, 50 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Gradient: 10% B (0-0.5 min)

90% B (3.0 min)

Visualizing the Workflow

The following flow chart summarizes the critical path for the analysis, highlighting the stabilization step.

Figure 2: Analytical workflow emphasizing the antioxidant addition prior to internal standard spiking.

Validation & Quality Control

To ensure Scientific Integrity (E-E-A-T) , the method must demonstrate that the D7 internal standard effectively tracks the analyte.

-

Isotope Effect Check: Verify that 4-OH-Prop-d7 co-elutes exactly (or within <0.05 min) of the analyte.[1] Deuterium labeling on the side chain typically has minimal impact on retention time compared to ring deuteration.

-

Crosstalk Evaluation: Inject a blank sample immediately after a high-concentration standard (ULOQ) to ensure no carryover.[1] Inject the IS alone to ensure it does not contribute to the analyte channel (276.2 -> 116.1).

-

Matrix Factor: Calculate the Matrix Factor (MF) for both analyte and IS.

This value should be close to 1.0, indicating the D7 IS is compensating for ion suppression/enhancement.[1]

References

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971).[7] Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[10][2][5][7][11][12] British Journal of Pharmacology, 43(1), 222–235.[4][7] Link

-

Wong, L., Nation, R. L., Chiou, W. L., & Mehta, P. K. (1979).[13] Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy.[1][7][13] British Journal of Clinical Pharmacology, 8(2), 163–167.[13] Link

-

He, H., Li, L., Zhao, L., et al. (2017). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma. RSC Advances, 7, 39358-39365.[1] Link

-

Lo, M. W., Silber, B., & Riegelman, S. (1982).[9] An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine.[9] Journal of Chromatographic Science, 20(3), 126–131.[9] Link

-

Cayman Chemical. (n.d.).[1] (±)-Propranolol-d7 Product Information. Cayman Chemical.[1] Link

Sources

- 1. (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxypropranolol-d7 hydrochloride - Immunomart [immunomart.com]

- 5. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Influence of vitamin C on the absorption and first pass metabolism of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.monash.edu [research.monash.edu]

Stability of 4-Hydroxypropranolol-D7 in Biological Matrices: An In-depth Technical Guide

Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

In the landscape of modern drug development and clinical research, the accurate quantification of drug metabolites in biological matrices is paramount. 4-Hydroxypropranolol, an active metabolite of the widely prescribed beta-blocker propranolol, plays a significant role in the overall pharmacological effect of the parent drug.[1] To achieve precise and reliable measurements in bioanalytical assays, stable isotope-labeled internal standards are indispensable. 4-Hydroxypropranolol-D7, a deuterated analog of 4-hydroxypropranolol, serves this crucial function, enabling researchers to correct for variability in sample preparation and instrument response.[2][3] However, the integrity of any bioanalytical data is fundamentally reliant on the stability of the internal standard within the biological matrix from collection to analysis.

This technical guide provides a comprehensive overview of the factors influencing the stability of 4-Hydroxypropranolol-D7 in common biological matrices such as plasma and urine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ensure the fidelity of their bioanalytical data. We will delve into the mechanisms of degradation, present scientifically grounded protocols for stability assessment, and offer field-proven insights to maintain the integrity of this critical analytical tool.

I. Understanding the Physicochemical Landscape of 4-Hydroxypropranolol-D7

4-Hydroxypropranolol is a phenolic compound, and this hydroxyl group on the naphthalene ring is a key determinant of its chemical reactivity and, consequently, its stability.[4] The deuteration at seven positions on the isopropyl group of 4-Hydroxypropranolol-D7 is intended to provide a distinct mass-to-charge ratio for mass spectrometric detection without significantly altering its chemical properties.[5][6] However, it is crucial to recognize that the inherent chemical nature of the molecule makes it susceptible to certain degradation pathways.

Key Molecular Features Influencing Stability:

-

Phenolic Hydroxyl Group: This group is susceptible to oxidation, particularly at neutral to alkaline pH, which can lead to the formation of colored degradation products.

-

Secondary Amine: The isopropylamino side chain can undergo N-dealkylation.

-

Naphthalene Ring: The aromatic ring system can be subject to further enzymatic hydroxylation.

-

Chirality: 4-Hydroxypropranolol possesses a chiral center, and while this guide does not focus on stereospecific stability, it is a factor to consider in advanced studies.

II. Mechanisms of Degradation in Biological Matrices

The stability of 4-Hydroxypropranolol-D7 in biological matrices is a multifaceted issue, influenced by a combination of chemical and enzymatic processes.[7][8] A thorough understanding of these degradation pathways is essential for developing robust analytical methods and appropriate sample handling procedures.

A. Chemical Degradation

Chemical degradation can occur spontaneously or be catalyzed by components of the biological matrix.

-

Oxidation: The phenolic hydroxyl group of 4-hydroxypropranolol is prone to oxidation, which can be accelerated by the presence of metal ions and exposure to light and oxygen.[9] This is a significant concern in matrices like plasma and urine.

-

pH-Dependent Hydrolysis: While less common for this specific structure, extreme pH conditions can potentially lead to the degradation of the ether linkage. Most drugs exhibit optimal stability in the pH range of 4 to 8.[9][10]

-

Photodegradation: The naphthalene ring in propranolol and its metabolites can absorb UV light, leading to photodegradation.[11] Therefore, exposure of samples to direct sunlight or other intense light sources should be minimized.

B. Enzymatic Degradation

Biological matrices contain a plethora of enzymes that can metabolize or degrade xenobiotics.

-

Phase I Metabolism: While 4-hydroxypropranolol is a product of Phase I metabolism of propranolol (primarily by CYP2D6 and CYP1A2), it can undergo further metabolism.[12][13]

-

Phase II Metabolism (Conjugation): The primary metabolic pathway for 4-hydroxypropranolol is conjugation, particularly glucuronidation, at both the aromatic and aliphatic hydroxyl groups.[14][15] This is a critical consideration in urine samples, where glucuronide conjugates are abundant. The stability of these conjugates and the potential for their enzymatic hydrolysis back to the parent metabolite must be considered.

-

Enzymatic Hydrolysis of Glucuronides: Urine contains β-glucuronidases, which can hydrolyze glucuronide conjugates back to the parent 4-hydroxypropranolol.[8][16] This can be a source of variability if not controlled, for instance, by adjusting the sample pH or adding enzyme inhibitors.

III. Recommended Storage and Handling Conditions

To mitigate the risks of degradation, strict adherence to appropriate storage and handling protocols is imperative. The following recommendations are based on established principles of bioanalytical sample management and specific data on propranolol and its metabolites.

| Condition | Recommendation | Rationale |

| Short-Term Storage (Bench-Top) | Maintain samples at 4°C on wet ice. Limit time at room temperature to the absolute minimum required for processing. | Minimizes enzymatic activity and slows down chemical degradation.[2] |

| Long-Term Storage | Store samples at -20°C or preferably -80°C in well-sealed, light-protected containers. | Low temperatures significantly reduce the rates of both chemical and enzymatic degradation.[17] |

| Light Exposure | Protect samples from direct sunlight and artificial light at all times using amber vials or by wrapping containers in aluminum foil. | Prevents photodegradation of the naphthalene ring system.[11][18] |

| Anticoagulant Selection (for Blood/Plasma) | EDTA is generally the preferred anticoagulant. | EDTA chelates metal ions that can catalyze oxidation and has been shown to preserve the stability of many analytes.[19][20] The choice of anticoagulant should be consistent throughout a study. |

| Urine Sample Collection | Adjust the pH of the urine to be slightly acidic (pH 4-5) and consider the addition of an antioxidant such as sodium metabisulfite. | Acidic pH can help to inhibit the activity of some enzymes. Antioxidants are crucial to prevent the oxidation of the phenolic hydroxyl group. |

IV. Experimental Protocols for Stability Assessment

The stability of 4-Hydroxypropranolol-D7 must be experimentally verified under conditions that mimic the entire lifecycle of a sample, from collection to final analysis. These experiments are a core component of bioanalytical method validation as mandated by regulatory agencies like the FDA and ICH.[14][21]

The general acceptance criterion for stability is that the mean concentration of the analyte at each time point should be within ±15% of the nominal concentration.[17]

A. Stock Solution Stability

This experiment evaluates the stability of the 4-Hydroxypropranolol-D7 stock solution under its storage conditions.

Protocol:

-

Prepare a stock solution of 4-Hydroxypropranolol-D7 in an appropriate solvent (e.g., methanol, acetonitrile).

-

Divide the solution into multiple aliquots and store at the intended storage temperature (e.g., -20°C or -80°C).

-

At specified time points (e.g., 0, 1, 3, 6 months), thaw an aliquot and prepare working solutions.

-

Analyze the working solutions and compare the instrument response to that of a freshly prepared stock solution.

B. Short-Term (Bench-Top) Stability

This assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample processing time.

Protocol:

-

Spike a fresh pool of the biological matrix (e.g., plasma, urine) with 4-Hydroxypropranolol-D7 at low and high concentrations.

-

Leave the samples at room temperature for a defined period (e.g., 4, 8, 24 hours).

-

At each time point, process and analyze the samples.

-

Compare the results to those of freshly prepared and immediately analyzed samples.

C. Long-Term Stability

This experiment is crucial for studies where samples are stored for an extended period.

Protocol:

-

Prepare a large batch of quality control (QC) samples at low and high concentrations in the biological matrix.

-

Store these QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

At various time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples.

-

Thaw the samples and analyze them along with a freshly prepared calibration curve.

-

The results should be within ±15% of the nominal concentration.

D. Freeze-Thaw Stability

This evaluates the impact of repeated freezing and thawing cycles on the analyte.

Protocol:

-

Prepare QC samples at low and high concentrations.

-

Subject the samples to a series of freeze-thaw cycles (typically three cycles are sufficient). A cycle consists of freezing the samples at the intended storage temperature for at least 12 hours, followed by thawing unassisted at room temperature.[7][22]

-

After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared samples that have not undergone freeze-thaw cycles.

Visualizations and Logical Workflows

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of 4-Hydroxypropranolol-D7 in biological matrices.

Key Factors Influencing Stability

Caption: Interplay of factors affecting the stability of 4-Hydroxypropranolol-D7.

V. Conclusion and Best Practices

The stability of 4-Hydroxypropranolol-D7 is a critical prerequisite for the generation of high-quality, reliable bioanalytical data. While deuteration provides a stable isotopic label for mass spectrometric detection, the inherent chemical properties of the 4-hydroxypropranolol molecule necessitate careful consideration of potential degradation pathways.

Key Takeaways for Researchers:

-

Proactive Stability Assessment: Do not assume the stability of your internal standard. Conduct thorough stability studies as an integral part of your method validation.

-

Control Environmental Conditions: Meticulously control temperature, light exposure, and pH throughout the sample lifecycle.

-

Matrix-Specific Considerations: Tailor your sample handling and storage procedures to the specific biological matrix being analyzed. The requirements for plasma and urine, for example, are not identical.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of 4-Hydroxypropranolol-D7 as an internal standard, thereby enhancing the accuracy and reliability of their bioanalytical results and contributing to the advancement of drug development and clinical research.

References

-

Investigations on the phase II metabolism of propranolol and hydroxypropranolols - Refubium - Freie Universität Berlin. Available from: [Link]

-

Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - MDPI. Available from: [Link]

-

Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed. Available from: [Link]

-

Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol - MDPI. Available from: [Link]

-

Freeze-Thaw Stability Testing - Microchem Laboratory. Available from: [Link]

-

Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - ResearchGate. Available from: [Link]

-

Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450 - California Institute of Technology. Available from: [Link]

-

A radioreceptor assay for propranolol and 4-hydroxypropranolol - PubMed. Available from: [Link]

-

Freeze & Thaw Stability Assessment Service - Creative Biolabs. Available from: [Link]

-

Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine - mecsj. Available from: [Link]

-

Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Available from: [Link]

-

Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS - Agilent. Available from: [Link]

-

Electrochemical behavior of Propranolol and its major metabolites, 4'-hydroxypropranolol and 4'-hydroxypropranolol Sulfate, on glassy carbon electrode - SciELO. Available from: [Link]

-

Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC. Available from: [Link]

-

Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC. Available from: [Link]

-

4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Available from: [Link]

-

Development and Validation of Stability Indicating HPTLC Method for Simultaneous Estimation of Propranolol Hydrochloride and Flunarizine Dihydrochloride - Research and Reviews. Available from: [Link]

-

How Anticoagulants Influence Plasma Separation from Blood? - BPS. Available from: [Link]

-

Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. Available from: [Link]

-

Photodegradation products of propranolol: the structures and pharmacological studies. Available from: [Link]

-

Long term stability of propranolol in human plasma. | Download Table - ResearchGate. Available from: [Link]

-

Factors affecting stability of drugs | PPTX - Slideshare. Available from: [Link]

-

Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PMC. Available from: [Link]

-

The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC. Available from: [Link]

-

Stability of propranolol HCl in extemporaneously prepared paediatric formulations - UQ eSpace - The University of Queensland. Available from: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

Stability and storage conditions of anticoagulant for blood collection vessels. Available from: [Link]

-

Stability of Fresh Frozen Plasma: Results of 36-Month Storage at –20 °C, –25 °C, –30 °C and –40 °C. Multicenter Study of the Section 'Blood Plasma Constituents' of the Deutsche Gesellschaft für Transfusionsmedizin und Immunhämatologie (DGTI) | Semantic Scholar. Available from: [Link]

Sources

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. CAS 1219804-03-1: 4-OHPropranolol-d7 HCl | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. microchemlab.com [microchemlab.com]

- 8. mecsj.com [mecsj.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cheme.caltech.edu [cheme.caltech.edu]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 15. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families | MDPI [mdpi.com]

- 16. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. UQ eSpace [espace.library.uq.edu.au]

- 19. bloodplasmaseparator.com [bloodplasmaseparator.com]

- 20. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A radioreceptor assay for propranolol and 4-hydroxypropranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-biolabs.com [creative-biolabs.com]

A Comparative Pharmacological Analysis of Propranolol and its Active Metabolite, 4-Hydroxypropranolol: A Technical Guide

Abstract

Propranolol, a cornerstone of cardiovascular therapy for decades, is a non-selective beta-adrenergic receptor antagonist whose clinical effects are complicated by its extensive hepatic metabolism. A significant product of this biotransformation is 4-hydroxypropranolol, a metabolite that is not merely an excretory byproduct but a pharmacologically active entity in its own right. This technical guide provides an in-depth, comparative analysis of the pharmacological activities of propranolol and 4-hydroxypropranolol. We will dissect their distinct physicochemical properties, pharmacokinetic profiles, and pharmacodynamic actions, including beta-blockade potency, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity (MSA). Furthermore, this guide details the experimental methodologies—from in vitro receptor binding assays to in vivo animal models—essential for delineating their respective activities. The clinical implications of this parent-metabolite relationship, particularly the contribution of 4-hydroxypropranolol to the therapeutic and adverse effect profile of orally administered propranolol, are explored to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Propranolol Paradigm and its Active Metabolite

Propranolol, chemically described as (RS)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol, was the first beta-blocker to achieve widespread clinical use, revolutionizing the management of cardiovascular disorders such as hypertension, angina pectoris, and arrhythmias[1][2]. It functions as a competitive, non-selective antagonist at β1- and β2-adrenergic receptors[2][]. However, the clinical pharmacology of propranolol is not solely attributable to the parent compound. Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver, leading to low systemic bioavailability (around 25%) and the formation of multiple metabolites[4][5][6].

Among these, 4-hydroxypropranolol, generated through aromatic hydroxylation primarily by the polymorphic cytochrome P450 enzyme CYP2D6, is of particular interest[4][7][8]. This metabolite is not only present in significant concentrations in the plasma after oral dosing but also exhibits potent pharmacological activity[9]. Understanding the distinct pharmacological profile of 4-hydroxypropranolol is critical, as its activity contributes to the complex and variable clinical response observed with propranolol therapy. This guide aims to provide a detailed, side-by-side comparison of these two compounds, offering insights into their mechanisms, experimental evaluation, and clinical relevance.

Physicochemical and Pharmacokinetic Profiles: A Tale of Two Molecules

The structural difference between propranolol and 4-hydroxypropranolol—the addition of a single hydroxyl group to the naphthalene ring—fundamentally alters their physicochemical properties, governing their absorption, distribution, metabolism, and excretion (ADME).

Propranolol is a highly lipophilic compound, a characteristic that facilitates its rapid and complete absorption from the gastrointestinal tract and allows it to readily cross the blood-brain barrier (BBB), contributing to its central nervous system (CNS) effects[2][4][10]. Its high lipophilicity, however, also subjects it to extensive first-pass hepatic metabolism, resulting in significant presystemic elimination and variable bioavailability[4][6]. The primary metabolic routes are aromatic hydroxylation (to form 4-hydroxypropranolol), N-dealkylation, and direct glucuronidation[4][7]. The typical elimination half-life of propranolol is approximately 3 to 6 hours[1][10].

4-Hydroxypropranolol , conversely, is more polar than its parent compound due to the added hydroxyl group. This increased polarity is predicted to reduce its ability to penetrate the BBB, potentially limiting its direct CNS effects compared to propranolol[10]. It is a major metabolite only after oral administration, as the intravenous route bypasses the first-pass metabolism where it is primarily formed[6][11]. While its plasma concentrations can be significant, they are generally lower than those of the parent drug during chronic therapy[10][12]. Interestingly, 4-hydroxypropranolol has a longer elimination half-life (around 5 to 8 hours) than propranolol and is further metabolized via glucuronidation and sulfation before excretion[13].

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

| Property | Propranolol | 4-Hydroxypropranolol | Reference(s) |

| Chemical Nature | Racemic mixture of (S)- and (R)-enantiomers | Active metabolite | [2][4] |

| Lipophilicity (LogP) | High (~3.48) | Lower than propranolol (more polar) | [10] |

| Blood-Brain Barrier | High | Predicted to be low | [10] |

| Bioavailability (Oral) | ~25% (variable) | Formed during first-pass metabolism | [1][4] |

| Primary Metabolism | CYP2D6, CYP1A2, CYP2C19 | UGT1A7, UGT1A8, UGT1A9, UGT2A1 | [1][4][7][13] |

| Elimination Half-life | ~3-6 hours | ~5-8 hours | [1][10][13] |

| Plasma Protein Binding | ~90% | Less than propranolol | [1][14] |

Comparative Pharmacodynamics: Beyond Simple Beta-Blockade

While both compounds block beta-adrenoceptors, their pharmacological profiles diverge in crucial aspects, particularly regarding intrinsic sympathomimetic and membrane-stabilizing activities.

Beta-Adrenoceptor Antagonism

Both propranolol and 4-hydroxypropranolol are potent, non-selective antagonists of β1- and β2-adrenergic receptors. Multiple studies have established that 4-hydroxypropranolol is of similar potency to propranolol in antagonizing the effects of isoprenaline (a non-selective β-agonist) on heart rate and blood pressure[15][16]. For instance, 4-hydroxypropranolol inhibits β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively, demonstrating its significant blocking activity[15]. This equipotency means that during oral therapy, the metabolite can substantially contribute to the overall beta-blocking effect[9].

Intrinsic Sympathomimetic Activity (ISA)

A key distinction lies in their intrinsic activity at the beta-receptor. 4-hydroxypropranolol possesses intrinsic sympathomimetic activity (ISA), whereas propranolol does not [16][17]. ISA, also known as partial agonism, is the capacity of a substance to weakly activate the receptor it blocks[18]. This was demonstrated in studies where, in catecholamine-depleted animals, 4-hydroxypropranolol caused an increase in heart rate, an effect that was antagonized by propranolol[16][17]. This partial agonist activity may modulate the overall cardiovascular effects, potentially causing less bradycardia or cold extremities compared to a pure antagonist like propranolol, although the clinical significance of this at therapeutic concentrations remains debated.

Membrane-Stabilizing Activity (MSA)

At concentrations higher than those required for beta-blockade, both propranolol and 4-hydroxypropranolol exhibit membrane-stabilizing activity (MSA)[4][16]. This is a "quinidine-like" or local anesthetic effect on the cardiac action potential, related to the blockade of sodium channels[4][18]. While this property contributes to the antiarrhythmic effects of propranolol, its clinical relevance at standard therapeutic doses is uncertain[4]. 4-hydroxypropranolol also possesses this activity, which becomes apparent at higher doses in animal models[16].

Ancillary Properties: The Antioxidant Effect

Beyond its receptor-mediated effects, 4-hydroxypropranolol has been shown to have potent antioxidant properties at micromolar concentrations[8][17]. It can inhibit superoxide-induced lipid peroxidation and preserve cellular glutathione levels[8][17]. This ancillary property is not associated with propranolol and may offer additional, non-receptor-mediated cardioprotective effects.

Table 2: Comparative Pharmacodynamic Properties

| Pharmacological Property | Propranolol | 4-Hydroxypropranolol | Reference(s) |

| Receptor Selectivity | Non-selective (β1 and β2) | Non-selective (β1 and β2) | [] |

| Antagonist Potency | High | Equipotent to Propranolol | [15][16] |

| Intrinsic Sympathomimetic Activity (ISA) | No | Yes | [16][17] |

| Membrane Stabilizing Activity (MSA) | Yes (at high concentrations) | Yes (at high concentrations) | [4][16] |

| Antioxidant Activity | No | Yes | [8][17] |

Core Signaling Pathway: Antagonism of Beta-Adrenergic Stimulation

Both propranolol and 4-hydroxypropranolol exert their primary effect by blocking the canonical G-protein coupled receptor (GPCR) signaling pathway activated by catecholamines like adrenaline and noradrenaline.

Upon agonist binding, β-adrenergic receptors couple to the stimulatory G-protein, Gs. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular targets, leading to physiological responses such as increased heart rate (chronotropy), contractility (inotropy), and smooth muscle relaxation. Propranolol and 4-hydroxypropranolol act as competitive antagonists, binding to the receptor and preventing this signaling cascade from being initiated by endogenous agonists.

Caption: Beta-adrenergic receptor signaling pathway and site of antagonism.

Methodologies for Pharmacological Characterization

Differentiating the pharmacological activities of propranolol and its metabolite requires a multi-tiered experimental approach, combining in vitro and in vivo models.

In Vitro Methodologies

A. Receptor Binding Assays These assays are fundamental for determining the affinity of a ligand for a specific receptor. A common method is the competitive radioligand binding assay.

-

Objective: To determine the equilibrium dissociation constant (Ki) of propranolol and 4-hydroxypropranolol for β1- and β2-adrenoceptors.

-

Protocol:

-

Preparation of Membranes: Prepare cell membrane fractions from tissues or cell lines expressing the target beta-receptor subtype (e.g., CHO cells transfected with human β1- or β2-receptors).

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled competitor drug (propranolol or 4-hydroxypropranolol).

-

Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

B. Cell-Based Functional Assays These assays measure the cellular response to receptor activation or blockade, allowing for the determination of antagonist potency (pA2) and intrinsic activity.

-

Objective: To quantify the functional antagonism and partial agonism of the compounds.

-

Protocol (cAMP Accumulation Assay):

-

Cell Culture: Culture cells expressing the target beta-receptor (e.g., HEK293 or CHO cells).

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of propranolol or 4-hydroxypropranolol. To test for ISA, incubate with the compound alone.

-

Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., isoprenaline) to stimulate the receptor.

-

Cell Lysis: After a set incubation period, lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysate using a suitable method, such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: Plot the agonist dose-response curve in the presence of different antagonist concentrations. Use Schild analysis to determine the pA2 value, a measure of antagonist potency. For ISA, plot the cAMP response against the concentration of the test compound alone.

-

In Vivo Methodologies

In vivo studies are crucial for understanding the integrated physiological effects of a drug in a whole organism.

-

Objective: To assess the beta-blocking activity and hemodynamic effects of propranolol and 4-hydroxypropranolol in a living animal.

-

Animal Model: Anesthetized or conscious, freely moving rats or dogs instrumented for cardiovascular monitoring are commonly used[19][20].

-

Protocol (Isoprenaline Challenge Model):

-

Animal Preparation: Anesthetize the animal (e.g., with pentobarbital) and cannulate the femoral artery (for blood pressure monitoring), femoral vein (for drug administration), and trachea (for ventilation).

-

Baseline Measurement: Record baseline heart rate (HR) and mean arterial pressure (MAP) for a stabilization period.

-

Agonist Challenge: Administer a bolus dose of isoprenaline intravenously and record the peak tachycardic (increased HR) response.

-

Antagonist Administration: Administer a dose of propranolol or 4-hydroxypropranolol intravenously.

-

Post-Antagonist Challenge: After a set period, repeat the isoprenaline challenge and record the attenuated tachycardic response.

-

Data Analysis: Calculate the percentage inhibition of the isoprenaline-induced tachycardia. Construct a dose-response curve for the antagonist to determine its potency (e.g., ED50).

-

Caption: Workflow for an in vivo isoprenaline challenge experiment.

Clinical Significance and Future Directions

The existence of a pharmacologically active metabolite with an equipotent but distinct profile has significant clinical implications:

-

Contribution to Therapeutic Effect: 4-hydroxypropranolol contributes significantly to the total beta-blocking effect after oral propranolol administration, particularly at the time of peak plasma concentrations and with lower doses[9]. This means that measuring only the parent drug's concentration may not fully capture the extent of beta-blockade.

-

Inter-individual Variability: The formation of 4-hydroxypropranolol is primarily catalyzed by CYP2D6, an enzyme known for its genetic polymorphisms[7][8]. Individuals who are "poor metabolizers" will produce less 4-hydroxypropranolol, leading to a different ratio of parent drug to metabolite and potentially a different overall pharmacological response compared to "extensive metabolizers."

-

Modulation of Drug Profile: The ISA of 4-hydroxypropranolol may subtly alter the net effect of propranolol therapy. While propranolol is a pure antagonist, the presence of a partial agonist metabolite could theoretically temper some effects like severe bradycardia, though this requires further clinical investigation.

Future research should focus on developing methods to selectively quantify the in vivo effects of 4-hydroxypropranolol in humans and further explore the clinical consequences of the varying parent/metabolite ratio due to CYP2D6 polymorphism.

Conclusion

4-hydroxypropranolol is far more than an inactive byproduct of propranolol's metabolism. It is a potent, non-selective beta-blocker with a pharmacological profile comparable in potency but distinct in character from its parent compound. Its possession of intrinsic sympathomimetic activity and antioxidant properties marks a clear divergence from propranolol. For drug development professionals and researchers, this parent-metabolite duo serves as a critical case study, underscoring the necessity of characterizing major metabolites to fully comprehend a drug's clinical activity, variability in patient response, and overall safety profile. A thorough understanding of the interplay between propranolol and 4-hydroxypropranolol is essential for optimizing therapy and designing next-generation cardiovascular drugs.

References

-

Propranolol - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]

-

Drugs.com. (2026, January 20). Propranolol: Package Insert / Prescribing Information / MOA. Retrieved February 13, 2026, from [Link]

-

Barrie, M. (2025, May 12). Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys?. Retrieved February 13, 2026, from [Link]

-

Biotechfarm. (n.d.). Animal Models of Cardiovascular Research: Guide. Retrieved February 13, 2026, from [Link]

-

PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. Retrieved February 13, 2026, from [Link]

-

Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(4), 233–263. [Link]

-

Kumar, D., et al. (2017). Considerations for choosing an optimal animal model of cardiovascular disease. Heart, Lung and Circulation, 26(11), 1128-1136. [Link]

-

Pacher, P., et al. (2018). Modeling heart failure in animal models for novel drug discovery and development. Pharmacology & Therapeutics, 181, 1-19. [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]

-

Lo, M., & Riegelman, S. (1980). A radioreceptor assay for propranolol and 4-hydroxypropranolol. Journal of Pharmaceutical Sciences, 69(3), 251–255. [Link]

-

Eichelbaum, M., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Molecules, 27(13), 4293. [Link]

-

Maurya, P. K., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 966-976. [Link]

-

Baker, J. G., et al. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB Journal, 17(8), 849-858. [Link]

-

Ncardia. (n.d.). Move Beyond Traditional Animal Models. Retrieved February 13, 2026, from [Link]

-

Den Ruijter, H. M., et al. (2021). Experimental Animal Models in Heart Disease. Cardiovascular Research, 117(1), 1-13. [Link]

-

Wong, L., et al. (1979). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. British Journal of Clinical Pharmacology, 8(2), 163-167. [Link]

-

Nies, A. S., & Shand, D. G. (1975). Clinical pharmacology of propranolol. Circulation, 52(1), 6-15. [Link]

-

Ali, A., et al. (2025). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. International Journal of Molecular Sciences, 26(21), 1-20. [Link]

-

Feng, Y., et al. (2017). Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library. Proceedings of the National Academy of Sciences, 114(5), E649-E656. [Link]

-

Walle, T., et al. (1978). 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics, 24(6), 691-699. [Link]

-

Hancu, G., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 697. [Link]

-

CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved February 13, 2026, from [Link]

-

Giebułtowicz, J., et al. (2019). Fast and sensitive analysis of beta blockers by ultra-high-performance liquid chromatography coupled with ultra-high-resolution TOF mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 174, 57-65. [Link]

Sources

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 4. drugs.com [drugs.com]

- 5. droracle.ai [droracle.ai]

- 6. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. caymanchem.com [caymanchem.com]

- 9. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ahajournals.org [ahajournals.org]

- 12. research.monash.edu [research.monash.edu]

- 13. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families [mdpi.com]

- 14. A radioreceptor assay for propranolol and 4-hydroxypropranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 19. One moment, please... [biotechfarm.co.il]

- 20. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isotope Labeling Positions in 4-Hydroxypropranolol D7

Executive Summary

4-Hydroxypropranolol D7 (4-OH-Prop-D7) is the stable isotope-labeled internal standard (IS) utilized for the precise quantification of 4-hydroxypropranolol, the primary active metabolite of the beta-blocker propranolol.

In high-sensitivity LC-MS/MS bioanalysis, the structural integrity of the isotope label is paramount. For 4-OH-Prop-D7, the seven deuterium atoms are not distributed randomly; they are site-specifically located on the isopropyl amine side chain . This positioning is critical because it ensures the label is retained during the specific fragmentation pathways used for Multiple Reaction Monitoring (MRM), distinguishing the IS from the analyte without interference.

Structural Specification & Labeling Positions

Chemical Identity[1][2]

-

Systematic Name: 4-[2-Hydroxy-3-[(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]propoxy]-1-naphthalenol hydrochloride.

-

Molecular Formula:

-

Molecular Weight: ~318.85 g/mol (HCl salt) / ~282.39 g/mol (Free base)

The "D7" Configuration

The "D7" designation refers exclusively to the hepta-deuterated isopropyl group attached to the amine nitrogen.

-

Position: The isopropyl moiety:

becomes -

Atom Count:

This specific labeling strategy is chosen because the isopropyl group is metabolically stable in the context of ring hydroxylation and provides a mass shift (+7 Da) that is sufficient to avoid isotopic overlap with the natural M+ isotopes of the analyte.

Structural Visualization (Graphviz)

The following diagram illustrates the chemical structure and the specific location of the deuterium labels.

Figure 1: Structural breakdown of 4-Hydroxypropranolol D7 highlighting the specific deuteration of the isopropyl side chain.

Mass Spectrometry Implementation

The utility of 4-OH-Prop-D7 relies on its fragmentation behavior in tandem mass spectrometry (MS/MS). The label must be located on the fragment ion selected for quantification.

Fragmentation Pathway (ESI+)

Under positive electrospray ionization (ESI+), propranolol and its derivatives typically protonate at the secondary amine. Collision-Induced Dissociation (CID) cleaves the C-C bond adjacent to the ether oxygen, generating a characteristic side-chain fragment.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Fragment Identity |

| 4-OH-Propranolol | 276.2 | 116.1 | Isopropylamino-hydroxy-propyl carbocation |

| 4-OH-Prop-D7 (IS) | 283.2 | 123.1 | D7-Labeled Isopropylamino-hydroxy-propyl carbocation |

Mechanism of Action

Because the D7 label is on the isopropyl group, it is retained in the primary product ion (m/z 116

-

Mass Shift: +7 Da.

-

Interference Check: The +7 Da shift places the IS well beyond the isotopic envelope of the analyte (M+1, M+2), ensuring zero "cross-talk" or contribution from the analyte to the IS channel.

Figure 2: Comparative fragmentation pathway showing the retention of the D7 label in the product ion.

Experimental Protocol: Self-Validating Workflow

This protocol outlines a validated Solid Phase Extraction (SPE) method. The use of 4-OH-Prop-D7 corrects for matrix effects and recovery variations.

Reagents & Materials

-

Analyte: 4-Hydroxypropranolol HCl.[1][2][3][4][5][6][7][8][9]

-

Internal Standard: 4-Hydroxypropranolol-d7 HCl (Target conc: 50 ng/mL in MeOH).

-

Matrix: Human Plasma (K2EDTA).

-

SPE Cartridge: HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc.

Step-by-Step Methodology

-

Sample Pre-treatment:

-

Aliquot 200 µL of plasma into a 1.5 mL tube.

-

Add 20 µL of IS Working Solution (4-OH-Prop-D7).

-

Validation Check: Vortex for 30s to ensure equilibration of IS with the matrix.

-

-

Protein Precipitation (Optional/Hybrid):

-

Add 600 µL of Acetonitrile (0.1% Formic Acid).

-

Centrifuge at 13,000 rpm for 10 min.

-

Note: For higher sensitivity, proceed to SPE.

-

-

Solid Phase Extraction (SPE):

-

Condition: 1 mL Methanol followed by 1 mL Water.

-

Load: Apply supernatant/sample.

-

Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).

-

Elute: 1 mL Methanol containing 2% Ammonia (Releases basic drug).

-

Evaporate: Dry under

at 40°C. -

Reconstitute: 100 µL Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid).

-

-

LC-MS/MS Conditions:

Causality in Protocol Design

-

Why Ammonia Elution? 4-Hydroxypropranolol is a basic amine (

). High pH is required to deprotonate the amine, neutralizing the charge to release it from the polymeric SPE sorbent (reversed-phase mechanism). -

Why D7 IS? Deuterium labels on the isopropyl group are non-exchangeable in aqueous solution, unlike protic hydrogens (OH/NH), ensuring the label remains intact throughout extraction and ionization.

Synthesis & Sourcing Logic

Understanding the synthesis confirms the label position. The synthesis of 4-OH-Prop-D7 typically follows a convergent route:

-

Precursor: 1,4-Dihydroxynaphthalene (protected as 4-methoxy-1-naphthol).

-

Epoxidation: Reaction with epichlorohydrin to form the glycidyl ether.

-

Ring Opening (Critical Step): The epoxide is opened using Isopropylamine-d7 (

). -

Result: The D7 label is introduced in the final step, ensuring high isotopic purity (>99%) and specific localization on the side chain.

References

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[1][3][4][6][12][13] British Journal of Pharmacology.[3][4][6] Link

-

Li, H., et al. (2015). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants.[11] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Toronto Research Chemicals. (n.d.). 4-Hydroxy Propranolol-d7 Hydrochloride Product Data Sheet.[1][2][4][6] (Confirming Isopropyl-d7 structure). Link

-

Partani, P., et al. (2009). Simultaneous quantitation of propranolol and 4-hydroxy propranolol in human plasma by LC-MS/MS.[12] Journal of Pharmaceutical and Biomedical Analysis. (Methodology grounding). Link

Sources

- 1. CAS 1219804-03-1: 4-OHPropranolol-d7 HCl | CymitQuimica [cymitquimica.com]

- 2. vivanls.com [vivanls.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Hydroxy Propranolol D7 HCl [artis-isotopes.com]

- 6. 4-Hydroxypropranolol-d7 hydrochloride - Immunomart [immunomart.com]

- 7. veeprho.com [veeprho.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4-Hydroxy propranolol-d7 hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Technical Guide: Solubility & Handling of 4-Hydroxypropranolol-d7 Hydrochloride in Methanol

Part 1: Executive Technical Summary